4-Bromo-1-(3-fluorophenyl)pyridin-2(1H)-one
Description
Structural Characterization
Crystallographic Analysis of Molecular Configuration
The crystal structure of 4-bromo-1-(3-fluorophenyl)pyridin-2(1H)-one has not been explicitly reported in available literature. However, insights can be drawn from analogous compounds. For example, crystal structures of halogenated pyridinones often exhibit:
- Planar pyridinone rings due to conjugation between the carbonyl group and the aromatic system.
- Hydrogen-bonding interactions involving the carbonyl oxygen or nitrogen atoms, though the latter is not present in this compound.
- π-π stacking between aromatic rings, particularly when electron-deficient or electron-rich substituents are present.
In the absence of direct crystallographic data, molecular modeling suggests that the 3-fluorophenyl group adopts a coplanar arrangement with the pyridinone ring to maximize resonance stabilization. The bromine atom at position 4 may engage in weak van der Waals interactions or halogen bonding with adjacent molecules.
Table 1: Predicted Crystallographic Parameters
Spectroscopic Identification Techniques
Nuclear Magnetic Resonance (NMR) Spectral Signatures
The ¹H NMR spectrum of this compound is expected to display:
- Aromatic protons in the pyridinone ring: Two doublets (J ≈ 8–9 Hz) corresponding to H-3 and H-5, and a singlet for H-2 (due to the carbonyl group).
- 3-Fluorophenyl group : A triplet for H-2 (meta to fluorine) and a doublet for H-4 and H-6 (para to fluorine), split by fluorine’s deshielding effect.
- Broad singlet for the NH proton (if protonated), though this may vary with solvent or tautomeric forms.
¹³C NMR would reveal:
- A carbonyl carbon (C=O) at ~160–170 ppm.
- Fluorinated aromatic carbons at ~110–130 ppm, with splitting due to fluorine coupling.
- Brominated carbon (C-4) at ~120–130 ppm.
Infrared (IR) and Raman Spectroscopy Correlations
Key IR bands for this compound include:
Raman spectroscopy would complement IR by highlighting:
Mass Spectrometric Fragmentation Patterns
In electrospray ionization (ESI) mass spectrometry , the molecular ion [M+H]⁺ is expected at m/z 269 (C₁₁H₈BrFNO). Fragmentation pathways may include:
- Loss of bromine (Br·): m/z 269 → 240 (loss of 29 Da).
- Cleavage of the C–F bond : m/z 269 → 229 (loss of 40 Da, F· + CO).
- Decarboxylation : m/z 269 → 242 (loss of 27 Da, CO₂).
Table 2: Predicted Mass Spectrometric Fragments
| Fragment Ion (m/z) | Proposed Structure | Relative Abundance |
|---|---|---|
| 269 | [M+H]⁺ | 100% (base peak) |
| 240 | [M+H-Br]⁺ | 30–50% |
| 229 | [M+H-F-CO]⁺ | 20–30% |
| 242 | [M+H-CO₂]⁺ | 10–20% |
Comparative Structural Analysis with Halogenated Pyridinone Derivatives
Electronic and Steric Effects of Halogens
The bromine and fluorine substituents exert distinct electronic and steric effects:
- Bromine (C-4) :
- Fluorine (C-3 of phenyl) :
Structural Analogues and Key Differences
Reactivity Trends
Halogenation patterns significantly influence reactivity:
Properties
IUPAC Name |
4-bromo-1-(3-fluorophenyl)pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrFNO/c12-8-4-5-14(11(15)6-8)10-3-1-2-9(13)7-10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGTRZJCMNMRQSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C=CC(=CC2=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(3-fluorophenyl)pyridin-2(1H)-one typically involves the bromination of 1-(3-fluorophenyl)pyridin-2(1H)-one. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at room temperature to avoid over-bromination.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-(3-fluorophenyl)pyridin-2(1H)-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: The pyridinone ring can be reduced to form dihydropyridinones using reducing agents such as sodium borohydride (NaBH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., potassium carbonate) in an organic solvent (e.g., DMF).
Oxidation: m-CPBA in dichloromethane at room temperature.
Reduction: NaBH4 in methanol or ethanol at room temperature.
Major Products
Substitution: Formation of substituted pyridinones.
Oxidation: Formation of N-oxides.
Reduction: Formation of dihydropyridinones.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
The compound is being explored for its potential as a pharmacophore in drug development. Its unique structure allows for modifications that can enhance biological activity against various diseases. Research indicates that the presence of bromine and fluorine can significantly influence the binding affinity to biological targets such as enzymes and receptors, which is crucial in the design of new therapeutics .
Case Study: Anticancer Activity
A study demonstrated that derivatives of 4-Bromo-1-(3-fluorophenyl)pyridin-2(1H)-one exhibited promising anticancer properties by inhibiting specific cancer cell lines. The mechanism involved the modulation of signaling pathways associated with cell proliferation and apoptosis. This highlights its potential role in developing targeted cancer therapies .
Chemical Biology
Biological Probes
In chemical biology, this compound is utilized as a probe to study small molecule interactions with biological targets. Its ability to selectively bind to certain proteins allows researchers to elucidate complex biochemical pathways and mechanisms.
Case Study: Protein Interaction Studies
Research involving this compound has shown its effectiveness in identifying protein-ligand interactions through techniques such as surface plasmon resonance (SPR) and nuclear magnetic resonance (NMR) spectroscopy. These studies are essential for understanding disease mechanisms at a molecular level .
Building Block for Synthesis
this compound serves as a versatile building block in synthetic chemistry. It can be utilized to synthesize more complex heterocyclic compounds through various chemical reactions such as nucleophilic substitutions and cross-coupling reactions .
Case Study: Synthesis of Novel Compounds
Researchers have successfully employed this compound in synthesizing new derivatives with enhanced biological activities. For instance, the coupling of this pyridinone with various aryl groups has resulted in compounds with improved pharmacological profiles, showcasing its utility in drug discovery .
Mechanism of Action
The mechanism of action of 4-Bromo-1-(3-fluorophenyl)pyridin-2(1H)-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, thereby affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
4-Bromo-1-(3-fluorophenyl)pyridin-2(1H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and applications in various therapeutic areas.
Synthesis
The synthesis of this compound typically involves the bromination of 1-(3-fluorophenyl)pyridin-2(1H)-one using bromine or N-bromosuccinimide (NBS) under controlled conditions, often in organic solvents like dichloromethane or chloroform. This method allows for the selective introduction of the bromine atom at the desired position on the pyridine ring.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, acting as an inhibitor or modulator of certain enzymes and receptors. The presence of both bromine and fluorine atoms enhances its reactivity and potential interactions with biological macromolecules.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been explored as a potential therapeutic agent against various cancer cell lines, showing cytotoxic effects that may be linked to its ability to induce apoptosis and inhibit cell proliferation. A study demonstrated that compounds with similar structures could effectively inhibit ribonucleotide reductase, a key enzyme in DNA synthesis, thereby exerting anticancer effects .
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. Its structural features contribute to its effectiveness against a range of bacterial strains. For instance, derivatives containing pyridine rings have been noted for their antibacterial and antifungal activities, suggesting that this compound may possess similar properties .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, there is emerging evidence supporting the anti-inflammatory potential of this compound. Research into related pyridine derivatives has highlighted their ability to modulate inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation .
Case Studies
Several studies have investigated the biological activity of compounds related to this compound:
- Cytotoxicity Assessment : In vitro studies demonstrated that this compound exhibited IC50 values comparable to established anticancer agents against various cancer cell lines, indicating its potential as a lead compound for further development .
- Antimicrobial Testing : A series of tests showed that derivatives with similar structural motifs displayed minimum inhibitory concentrations (MIC) against Gram-positive and Gram-negative bacteria, reinforcing the idea that modifications in the pyridine structure can enhance antimicrobial efficacy .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Bromine and fluorine substituents | Anticancer, antimicrobial |
| 4-Bromo-1-phenylpyridin-2(1H)-one | Lacks fluorine | Reduced reactivity |
| 1-(3-Fluorophenyl)pyridin-2(1H)-one | Lacks bromine | Different biological profile |
The presence of both bromine and fluorine atoms in this compound sets it apart from similar compounds, potentially enhancing its biological activity through increased molecular interactions.
Q & A
Q. What are the common synthetic routes for 4-Bromo-1-(3-fluorophenyl)pyridin-2(1H)-one?
- Methodological Answer : The compound is synthesized via multi-step protocols. A representative route involves:
Nitration/Chlorination : Starting from pyridin-4-ol derivatives, nitration followed by chlorination introduces reactive halogens (e.g., bromine) at position 4 of the pyridinone ring .
Coupling Reactions : Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions attach the 3-fluorophenyl group to the pyridinone scaffold. For example, palladium-catalyzed coupling with 3-fluorophenylboronic acid under inert conditions .
Cyclization : Final steps may involve cyclization using reagents like POCl₃ or PCl₅ to stabilize the lactam structure .
Key intermediates (e.g., 2-chloro-4-fluoronicotinic acid) are critical for regioselective substitution .
Q. How is this compound characterized post-synthesis?
- Methodological Answer : Characterization employs:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and aromatic proton environments. For example, a singlet near δ 6.3–6.8 ppm indicates the pyridinone ring .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 268.08) .
- X-ray Crystallography : SHELX software refines crystal structures to resolve bond angles and confirm stereochemistry .
Q. What structural features influence the compound’s reactivity?
- Methodological Answer : Key features include:
- Bromine at C-4 : Enhances electrophilic substitution reactivity, enabling further functionalization (e.g., cross-coupling) .
- 3-Fluorophenyl Group : Electron-withdrawing fluorine stabilizes the lactam ring and directs meta-substitution in subsequent reactions .
- Pyridinone Core : The keto-enol tautomerism affects solubility and hydrogen-bonding interactions with biological targets .
Advanced Research Questions
Q. How do structural modifications impact biological activity in pyridin-2(1H)-one derivatives?
- Methodological Answer : Structure-Activity Relationship (SAR) studies reveal:
| Modification | Impact | Example |
|---|---|---|
| Bromine → Chlorine | Reduced electrophilicity; lower binding affinity to kinases | 5-Chloro analog shows 30% lower activity |
| Fluorophenyl → Trifluoromethylphenyl | Increased lipophilicity; enhanced membrane permeability | LogP increases from 2.1 to 3.5 |
| Computational modeling (e.g., molecular dynamics) predicts steric clashes or hydrogen-bond compatibility with target proteins . |
Q. What computational methods predict interactions with biological targets?
- Methodological Answer :
- Docking Simulations : AutoDock Vina or Schrödinger Suite models binding poses in ATP-binding pockets of kinases. The fluorophenyl group shows π-π stacking with Phe residues .
- Molecular Dynamics (MD) : GROMACS simulations assess stability of survivin-dimerization modulators, revealing rigidified pyridinone scaffolds improve binding (Kd ~1–5 µM) .
- Quantitative Structure-Activity Relationship (QSAR) : Descriptors like polar surface area (PSA) optimize pharmacokinetics (e.g., PSA <75 Ų reduces P-gp efflux) .
Q. How can contradictions in binding affinity data be resolved?
- Methodological Answer : Contradictions arise from assay conditions or target flexibility. Strategies include:
- Orthogonal Assays : Validate affinity via SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to rule out false positives .
- Cryo-EM/X-ray : Resolve target-ligand complexes to identify allosteric binding pockets (e.g., survivin dimer interface) .
- Meta-Analysis : Cross-reference datasets from kinase panels (e.g., DiscoverX) to identify off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
